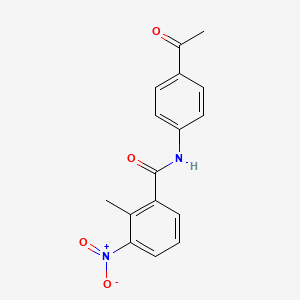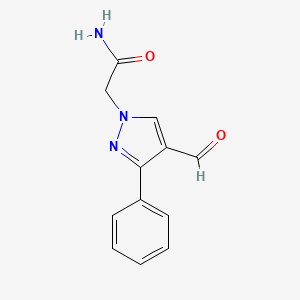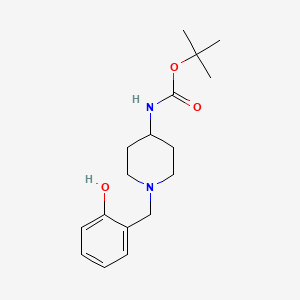![molecular formula C12H11N3OS B2897180 8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 302936-27-2](/img/structure/B2897180.png)
8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
説明
“8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It belongs to the family of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “this compound”, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .科学的研究の応用
Anticancer Applications
Research on derivatives of 1,2,4-triazolo[4,3-a]-quinoline has shown promising results in anticancer activity. A study by B. N. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, suggesting the potential of this compound class in cancer treatment Synthesis of New 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas and Their Anticancer Activity.
Antimicrobial Applications
Derivatives of 1,2,4-triazolo[4,3-a]quinoline have also been explored for their antimicrobial properties. Muhammet Özyanik et al. (2012) investigated quinoline derivatives containing an azole nucleus for antimicrobial activity. Their study revealed that some synthesized compounds exhibited good to moderate activity against a variety of microorganisms, highlighting the antimicrobial potential of these compounds Preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus.
Molecular Docking and Pharmacokinetic Profiling
Another study focused on the design, synthesis, and evaluation of phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues for antimicrobial activities, demonstrating the importance of molecular docking and pharmacokinetic profiling in the development of new antimicrobial agents. This research suggests that the [1,2,4]triazolo[4,3-a]quinoxaline scaffold could serve as a precursor for designing potent antimicrobial agents with multitarget inhibition, further emphasizing the therapeutic potential of these compounds Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B..
将来の方向性
The future directions for “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, their potential as anticancer agents could be explored further . The design, optimization, and investigation of more potent anticancer analogs could be a promising direction .
作用機序
Target of Action
Related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to target non-conserved amino acid residues and have potential antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have been found to intercalate dna , which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Related compounds have been associated with antiviral and antimicrobial activities, suggesting they may interact with pathways related to these biological processes .
Result of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities . Some compounds have also demonstrated cytotoxicity at certain concentrations .
生化学分析
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to interact with various enzymes and receptors .
Cellular Effects
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown cytotoxicity in certain cell lines .
Molecular Mechanism
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit their effects through various molecular interactions .
Temporal Effects in Laboratory Settings
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and studied for their stability and long-term effects .
Dosage Effects in Animal Models
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their effects at different dosages .
Metabolic Pathways
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their involvement in various metabolic pathways .
Transport and Distribution
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their transport and distribution .
Subcellular Localization
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their subcellular localization .
特性
IUPAC Name |
8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-6-8(16-2)3-4-9(7)10/h3-6H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXBSNENTWMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=C1C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326041 | |
| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
302936-27-2 | |
| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)



![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)


![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)
![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)